molecular formula C19H23NO2S3 B15036786 5-(2-ethylbutanoyl)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

5-(2-ethylbutanoyl)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B15036786
M. Wt: 393.6 g/mol
InChI Key: MPVGDVNLYWXIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ETHYL-1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}BUTAN-1-ONE is a complex organic compound featuring a quinoline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}BUTAN-1-ONE typically involves multi-step organic reactions. The key steps include the formation of the quinoline core, introduction of the methoxy and dimethyl groups, and the attachment of the ethyl and butanone moieties. Common reagents used in these reactions include palladium catalysts, organolithium reagents, and various protecting groups to ensure selective functionalization .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}BUTAN-1-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol .

Scientific Research Applications

2-ETHYL-1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}BUTAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ETHYL-1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}BUTAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ETHYL-1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}BUTAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C19H23NO2S3

Molecular Weight

393.6 g/mol

IUPAC Name

2-ethyl-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)butan-1-one

InChI

InChI=1S/C19H23NO2S3/c1-6-11(7-2)17(21)20-14-9-8-12(22-5)10-13(14)15-16(19(20,3)4)24-25-18(15)23/h8-11H,6-7H2,1-5H3

InChI Key

MPVGDVNLYWXIII-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SSC3=S

Origin of Product

United States

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